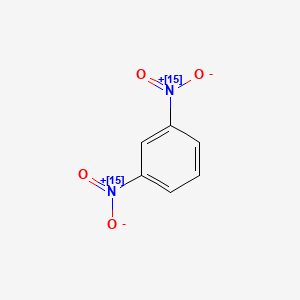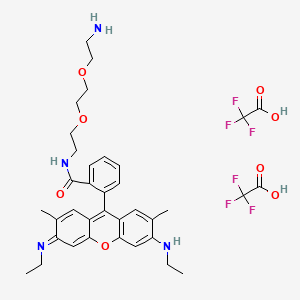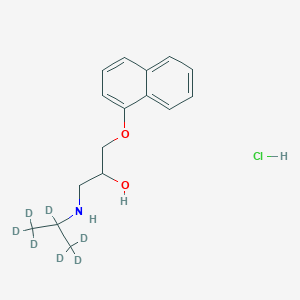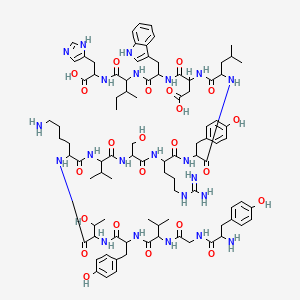
1,3-Dinitrobenzene-15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dinitrobenzene-15N2: is a compound where two nitrogen atoms in the nitro groups are isotopically labeled with nitrogen-15. This compound is a derivative of 1,3-dinitrobenzene, which is a yellow solid commonly used in the manufacture of explosives and other industrial applications. The isotopic labeling makes it particularly useful in scientific research, especially in studies involving nitrogen tracking and analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dinitrobenzene-15N2 can be synthesized by nitration of nitrobenzene using isotopically labeled nitric acid (HNO3) and sulfuric acid (H2SO4) as a catalyst. The reaction proceeds under acidic conditions, and the directing effect of the nitro group in nitrobenzene leads to the formation of 1,3-dinitrobenzene with high selectivity .
Industrial Production Methods: The industrial production of this compound follows a similar nitration process but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The isotopically labeled nitric acid is used to introduce the nitrogen-15 atoms into the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dinitrobenzene-15N2 undergoes several types of chemical reactions, including:
Reduction: Reduction with sodium sulfide in aqueous solution leads to the formation of 3-nitroaniline.
Common Reagents and Conditions:
Reduction: Sodium sulfide, iron, and hydrochloric acid.
Nitration: Nitronium tetrafluoroborate and fluorosulfuric acid.
Major Products:
Reduction: 3-nitroaniline and m-phenylenediamine.
Nitration: 1,3,5-trinitrobenzene.
Wissenschaftliche Forschungsanwendungen
1,3-Dinitrobenzene-15N2 is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3-dinitrobenzene-15N2 involves its interaction with molecular targets and pathways that involve nitrogen atoms. The isotopic labeling allows for precise tracking of nitrogen atoms in various chemical and biological processes. The compound can undergo reduction and nitration reactions, leading to the formation of different products that can be analyzed to understand the pathways and mechanisms involved .
Vergleich Mit ähnlichen Verbindungen
1,2-Dinitrobenzene: Another isomer of dinitrobenzene with nitro groups at the 1 and 2 positions.
1,4-Dinitrobenzene: An isomer with nitro groups at the 1 and 4 positions.
Comparison:
1,3-Dinitrobenzene-15N2: is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful in research applications involving nitrogen tracking.
1,2-Dinitrobenzene: and 1,4-Dinitrobenzene do not have isotopic labeling and are primarily used in industrial applications and the manufacture of explosives.
Eigenschaften
Molekularformel |
C6H4N2O4 |
|---|---|
Molekulargewicht |
170.09 g/mol |
IUPAC-Name |
1,3-bis[oxido(oxo)(15N)(15N)azaniumyl]benzene |
InChI |
InChI=1S/C6H4N2O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H/i7+1,8+1 |
InChI-Schlüssel |
WDCYWAQPCXBPJA-BFGUONQLSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[15N+](=O)[O-])[15N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7',19'-dihydroxy-1-oxospiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid;7',19'-dihydroxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid](/img/structure/B15088739.png)

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B15088763.png)





![N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B15088805.png)





